DiSulfo-Cy5 alkyne

Click Chemistry Protein Labeling Aqueous Bioconjugation

DiSulfo-Cy5 alkyne is a sulfonated cyanine 5 (Cy5) derivative functionalized with a terminal alkyne group, designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry applications in aqueous biological systems. The compound exhibits a molecular weight of 701.83 g/mol and is characterized by excitation and emission maxima at approximately 649 nm and 672 nm in PBS buffer, with a molar extinction coefficient of 271,000 L⋅mol⁻¹⋅cm⁻¹ and a quantum yield of 0.28.

Molecular Formula C35H40KN3O7S2
Molecular Weight 717.9 g/mol
Cat. No. B15597474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiSulfo-Cy5 alkyne
Molecular FormulaC35H40KN3O7S2
Molecular Weight717.9 g/mol
Structural Identifiers
InChIInChI=1S/C35H41N3O7S2.K/c1-7-21-36-33(39)16-12-9-13-22-38-30-20-18-26(47(43,44)45)24-28(30)35(4,5)32(38)15-11-8-10-14-31-34(2,3)27-23-25(46(40,41)42)17-19-29(27)37(31)6;/h1,8,10-11,14-15,17-20,23-24H,9,12-13,16,21-22H2,2-6H3,(H2-,36,39,40,41,42,43,44,45);/q;+1/p-1
InChIKeyDNDUFOMSMKEYHS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DiSulfo-Cy5 Alkyne: Water-Soluble Near-Infrared Click Chemistry Reagent for Aqueous Bioconjugation


DiSulfo-Cy5 alkyne is a sulfonated cyanine 5 (Cy5) derivative functionalized with a terminal alkyne group, designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry applications in aqueous biological systems . The compound exhibits a molecular weight of 701.83 g/mol and is characterized by excitation and emission maxima at approximately 649 nm and 672 nm in PBS buffer, with a molar extinction coefficient of 271,000 L⋅mol⁻¹⋅cm⁻¹ and a quantum yield of 0.28 . The presence of two sulfonate groups confers high water solubility, eliminating the need for organic co-solvents in labeling reactions .

Why DiSulfo-Cy5 Alkyne Cannot Be Interchanged with Non-Sulfonated or Alternative Wavelength Cyanine Alkynes


Direct substitution of DiSulfo-Cy5 alkyne with non-sulfonated Cy5 alkyne is contraindicated for aqueous-phase bioconjugation due to fundamental solubility differences that impact labeling efficiency and sample integrity. While both dyes share nearly identical spectral properties, non-sulfonated Cy5 alkyne requires organic co-solvents such as DMF or DMSO for dissolution and labeling reactions, which can denature or compromise the activity of solvent-sensitive biomolecules [1]. Furthermore, substitution with Cy5.5 alkyne introduces a significant spectral shift, altering compatibility with established filter sets and FRET donor-acceptor pairs . These differences render generic substitution scientifically unsound for applications requiring preservation of native biomolecule conformation, avoidance of organic solvents, or maintenance of specific spectral channel compatibility.

Quantitative Differentiation of DiSulfo-Cy5 Alkyne: Comparator Evidence for Scientific Selection


DiSulfo-Cy5 Alkyne Enables Organic Co-Solvent-Free Aqueous Labeling: Comparative Solubility and Aggregation Evidence

DiSulfo-Cy5 alkyne eliminates the requirement for organic co-solvents in aqueous labeling reactions, a critical advantage over non-sulfonated Cy5 alkyne which necessitates the use of DMF, DMSO, or acetonitrile for solubilization in aqueous systems [1]. The sulfonate groups confer high water solubility and introduce negative charges that reduce dye-dye aggregation and non-specific hydrophobic interactions with protein surfaces, thereby preserving the native conformation of labeled biomolecules . In contrast, non-sulfonated Cy5 derivatives exhibit poor water solubility and a propensity to aggregate in aqueous buffers, which can reduce labeling efficiency and compromise the functional integrity of solvent-sensitive targets .

Click Chemistry Protein Labeling Aqueous Bioconjugation

DiSulfo-Cy5 Alkyne Exhibits a Higher Extinction Coefficient than Cy5.5 Alkyne: Quantitative Spectral Comparison

DiSulfo-Cy5 alkyne displays a molar extinction coefficient (ε) of 271,000 L⋅mol⁻¹⋅cm⁻¹ at its absorption maximum of 649 nm in PBS buffer, which is 8.4% higher than the reported extinction coefficient of 250,000 L⋅mol⁻¹⋅cm⁻¹ for Cy5.5 alkyne at 683 nm . This elevated extinction coefficient translates to proportionally greater photon absorption per molecule under equivalent excitation conditions, contributing to a higher brightness profile. Additionally, DiSulfo-Cy5 alkyne exhibits a quantum yield (Φ) of 0.28, marginally higher than the 0.27 quantum yield reported for Cy5.5 alkyne .

Fluorescence Spectroscopy Near-Infrared Imaging Bioconjugation

Comparative Photostability of Cy5 and Alexa Fluor 647: Class-Level Inference for DiSulfo-Cy5 Alkyne Selection

Cy5 fluorophores exhibit lower photostability compared to Alexa Fluor 647 under identical illumination conditions. In single-molecule FRET studies, Cy5 as an acceptor dye demonstrated a photobleaching time constant of 82 seconds in Trolox-containing buffer and 25 seconds in β-mercaptoethanol-containing buffer, while Alexa Fluor 647 exhibited shorter photobleaching times of 58 seconds and 20 seconds, respectively, under the same experimental conditions [1][2]. As a sulfonated Cy5 derivative, DiSulfo-Cy5 alkyne is expected to exhibit photostability characteristics representative of the Cy5 class, which may be advantageous or disadvantageous depending on the specific application's tolerance for photobleaching relative to Alexa Fluor 647 conjugates.

Fluorescence Microscopy Single-Molecule Imaging Photobleaching

Relative Brightness of Cy5-Based Fluorophores versus Alexa Fluor 647: Class-Level Quantitative Comparison

Cy5 fluorophores exhibit comparable or marginally lower relative brightness compared to Alexa Fluor 647 when conjugated to DNA under identical excitation conditions. In single-molecule FRET studies, Cy5 demonstrated a relative brightness of 1.0 (reference standard), while Alexa Fluor 647 exhibited a relative brightness of 1.2 when measured at emission λmax under 633 nm excitation [1][2]. This indicates that Alexa Fluor 647 produces approximately 20% higher fluorescence intensity per molecule under these standardized conditions. As a sulfonated Cy5 derivative, DiSulfo-Cy5 alkyne is expected to perform within this class-level brightness range.

Flow Cytometry Fluorescence Microscopy FRET

Optimal Application Scenarios for DiSulfo-Cy5 Alkyne Based on Verified Differentiation Evidence


Aqueous-Phase Click Labeling of Solvent-Sensitive Proteins and Antibodies

DiSulfo-Cy5 alkyne is the appropriate selection for conjugating alkyne-functionalized fluorophores to azide-modified proteins, antibodies, or enzymes that are sensitive to organic solvents. As established, the compound's high water solubility eliminates the need for DMF or DMSO co-solvents [1], preventing denaturation or activity loss that can occur when using non-sulfonated Cy5 alkyne alternatives. This scenario is particularly relevant for labeling fragile proteins where preservation of native conformation and biological activity is paramount.

High-Sensitivity Near-Infrared Detection Requiring Maximized Photon Absorption

In applications where signal intensity is a critical limiting factor—such as detection of low-abundance targets, single-molecule imaging, or high-sensitivity diagnostic assays—the 8.4% higher extinction coefficient of DiSulfo-Cy5 alkyne (271,000 L⋅mol⁻¹⋅cm⁻¹) compared to Cy5.5 alkyne (250,000 L⋅mol⁻¹⋅cm⁻¹) provides a quantifiable advantage in photon absorption efficiency . This enables lower reagent concentrations while maintaining equivalent fluorescence output, reducing both reagent costs and potential concentration-dependent artifacts.

Copper-Catalyzed Click Chemistry for Stable Covalent Bioconjugation in Aqueous Media

The terminal alkyne moiety of DiSulfo-Cy5 alkyne enables highly efficient and specific CuAAC click chemistry reactions with azide-functionalized biomolecules, forming stable triazole linkages in aqueous solution without requiring organic co-solvents . This orthogonal bioorthogonal chemistry approach is ideal for site-specific labeling of azide-modified nucleic acids, proteins, glycans, and nanoparticles, where reaction efficiency and product stability are essential for downstream fluorescence detection and quantification.

Multiplexed Near-Infrared Imaging with Standard Cy5-Compatible Filter Sets

With excitation and emission maxima of 649 nm and 672 nm in PBS buffer, DiSulfo-Cy5 alkyne is fully compatible with standard Cy5 filter sets and instrument configurations (e.g., 633 nm or 647 nm laser lines), ensuring seamless integration into established fluorescence microscopy, flow cytometry, and plate reader workflows . This contrasts with Cy5.5 alkyne (683 nm excitation, 703 nm emission), which requires dedicated longer-wavelength filter sets and may not be compatible with all instrument configurations.

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